[(3-Methoxyphenyl)methyl](3-methylbutyl)amine
CAS No.:
Cat. No.: VC20388816
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO |
|---|---|
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-3-methylbutan-1-amine |
| Standard InChI | InChI=1S/C13H21NO/c1-11(2)7-8-14-10-12-5-4-6-13(9-12)15-3/h4-6,9,11,14H,7-8,10H2,1-3H3 |
| Standard InChI Key | DLLFBNZJMRONAL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNCC1=CC(=CC=C1)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[(3-methoxyphenyl)methyl]-3-methylbutan-1-amine, reflects its two primary components:
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A 3-methoxybenzyl group (aromatic ring with a methoxy substituent at the meta position).
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A 3-methylbutylamine chain (branched aliphatic amine with a tertiary carbon) .
The methoxy group (-OCH₃) enhances electron density on the phenyl ring, influencing reactivity in electrophilic substitution reactions. Meanwhile, the branched alkyl chain contributes to lipophilicity, as evidenced by its computed XLogP3 value of ~2.7 .
Table 1: Key Structural and Physical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis of (3-Methoxyphenyl)methylamine typically involves reductive amination between 3-methoxybenzaldehyde and 3-methylbutylamine. Key steps include:
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Condensation: 3-Methoxybenzaldehyde reacts with 3-methylbutylamine in a polar aprotic solvent (e.g., tetrahydrofuran) to form an imine intermediate.
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Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imine to the secondary amine.
Alternative routes utilize pre-formed benzyl halides, such as 3-methoxybenzyl chloride, reacting with 3-methylbutylamine under basic conditions .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 75–85 | ≥97 | High atom economy | Requires strict moisture control |
| Alkylation of Amine | 65–70 | ≥95 | Simpler purification | Lower regioselectivity |
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃, 400 MHz): δ 7.25–7.15 (m, 1H, aromatic), 6.85–6.75 (m, 2H, aromatic), 3.80 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂NH), 2.50–2.30 (m, 2H, NCH₂), 1.60–1.40 (m, 3H, CH(CH₃)₂).
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Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
The compound’s amine functionality makes it a precursor for:
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Serotonin Receptor Modulators: Structural analogs demonstrate affinity for 5-HT₁ₐ and 5-HT₂ receptors, suggesting potential antidepressant applications .
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Antiviral Agents: Branched alkyl amines are explored as inhibitors of viral envelope glycoproteins .
Industrial Applications
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Corrosion Inhibitors: The lipophilic alkyl chain facilitates adsorption onto metal surfaces, reducing oxidation rates in acidic environments.
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Polymer Additives: Acts as a curing agent for epoxy resins, enhancing thermal stability .
Comparison with Structural Analogs
N-[(3-Methoxyphenyl)methyl]butan-1-amine
This analog (PubChem CID 487841) replaces the 3-methylbutyl group with a linear butyl chain, resulting in:
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Reduced Lipophilicity: XLogP3 = 2.2 vs. 2.7 for the target compound .
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Lower Bioavailability: Linear chains exhibit faster metabolic clearance in hepatic microsomal assays .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the alkyl chain to optimize receptor binding.
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Green Synthesis: Developing catalytic methods using recyclable solvents and catalysts.
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In Vivo Studies: Preclinical evaluation of pharmacokinetics and toxicity.
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